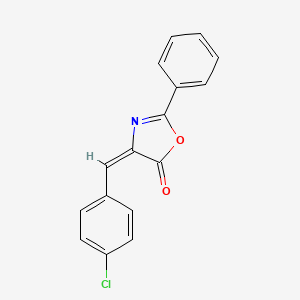

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDOGQJFLVZEJ-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolone Derivatives

Substituent Effects on the Benzylidene Ring

Electron-Withdrawing Groups (EWGs):

- (4E)-4-(4-Nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (C₁₆H₁₀N₂O₄, MW = 294.26 g/mol): The 4-nitro group enhances electron deficiency, leading to a redshift in UV absorption (λmax = 352 nm in ethanol) compared to the chloro analog . Exhibits immunomodulatory activity, with notable effects on phagocyte chemiluminescence and T-cell proliferation . Higher melting point (179–181°C) due to increased polarity .

- IR spectra show characteristic NO₂ stretching at 1527–1348 cm⁻¹ .

Electron-Donating Groups (EDGs):

- (4E)-4-(4-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (C₁₇H₁₃NO₃, MW = 279.29 g/mol): The 4-methoxy group increases electron density, shifting UV λmax to shorter wavelengths (e.g., 336 nm in ethanol) . Exhibits enhanced second harmonic generation (SHG) efficiency due to extended π-electron delocalization .

- (4E)-4-[4-(Dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one (C₁₃H₁₄N₂O₂, MW = 230.26 g/mol): The 4-dimethylamino group strongly donates electrons, resulting in high fluorescence quantum yields in the solid state .

Substituent Effects on the Oxazole Ring

- (4E)-4-(4-Chlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (C₁₇H₁₂ClNO₂, MW = 297.74 g/mol): Replacing the 2-phenyl group with 4-methylphenyl reduces steric bulk, improving solubility in polar solvents . IR spectra retain key peaks: C=O at 1722 cm⁻¹, C=N at 1614 cm⁻¹ .

(4E)-2-(4-Chlorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one (C₁₆H₉ClN₂O₄, MW = 328.71 g/mol):

Heterocyclic and Non-Aromatic Substituents

- (4E)-4-(1-Benzofuran-2-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one (C₁₈H₁₁NO₃, MW = 289.29 g/mol): The benzofuran substituent introduces rigidity, increasing melting point (183–186°C) and UV absorbance at 336 nm . IR spectra show furan C-O stretching at 1329 cm⁻¹ .

- (4E)-4-(2-Hydroxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one (C₁₁H₉NO₃, MW = 203.20 g/mol): The 2-hydroxy group enables hydrogen bonding, lowering solubility in nonpolar solvents .

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Oxazolones

Biological Activity

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, making it an interesting candidate for various pharmacological applications, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is with a molecular weight of 285.71 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.71 g/mol |

| CAS Number | 57427-86-8 |

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often conducted in solvents like ethanol or methanol.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.

Key Findings:

- Cell Lines Tested: MCF-7 and HT-29

- IC50 Values: Varying concentrations were tested, with significant inhibition observed at lower micromolar ranges.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antibacterial agent.

Antimicrobial Efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it may inhibit enzymes involved in tumor growth and inflammation. Docking studies suggest that the compound can bind to active sites of target proteins, altering their function and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on MCF-7 Cells:

- Objective: To evaluate the cytotoxic effects.

- Method: Cells were treated with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was observed.

-

Evaluation Against Bacterial Strains:

- Objective: To assess antimicrobial properties.

- Method: Disc diffusion method was employed.

- Results: Clear zones of inhibition were noted for susceptible strains.

Q & A

Q. What are the common synthetic routes for preparing (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) and oxazolone precursors like hippuric acid derivatives. Key steps include:

- N-Acylation : Formation of acyclic intermediates via reaction of α-amino acids with acyl chlorides (e.g., phenylalanine with 4-chlorobenzoyl chloride) .

- Cyclization : Intramolecular dehydration using agents like acetic anhydride or phosphoryl chloride (POCl₃) under reflux conditions (e.g., 70–150°C) to form the oxazolone core .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., acetic acid) and catalysts like sodium acetate or zeolites improve yields (54–78%) by stabilizing reactive intermediates .

Critical Parameters : Temperature control (to avoid by-products), stoichiometric ratios, and purification via recrystallization (e.g., using chloroform or ethanol) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, dihedral angles between oxazole and chlorobenzylidene rings (2.65–4.55°) confirm planarity .

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic shifts for oxazolone protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .

- IR : Strong C=O stretches (~1750 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- Elemental Analysis : Validates purity (>95%) via C/H/N/Cl content matching theoretical values .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence reactivity in [2+2] photocycloaddition reactions?

Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzylidene moiety enhance electrophilicity, facilitating photochemical [2+2] cycloadditions under UV light. For example:

- The 4-chloro substituent increases conjugation, stabilizing transition states and improving regioselectivity .

- Quantitative studies show reaction rates correlate with Hammett σ values (ρ = +0.8), indicating electron-deficient arylidene groups accelerate reactivity .

Methodological Note : Reactions are monitored via HPLC to track dimer formation, with yields optimized using inert atmospheres (argon) and aprotic solvents (e.g., THF) .

Q. What challenges arise in resolving E/Z isomerism during synthesis, and how are they addressed?

The exocyclic C=C bond in the benzylidene group exhibits E/Z isomerism , complicating structural characterization:

- Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves isomers (e.g., using acetonitrile/water gradients) .

- Crystallographic Differentiation : E-isomers show distinct packing patterns (e.g., C–H⋯O hydrogen bonds in E-forms vs. π-stacking in Z-forms) .

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–373 K) detects isomerization barriers (ΔG‡ ≈ 80–100 kJ/mol) .

Q. What methodologies evaluate the immunomodulatory potential of this compound?

- In Vitro Assays :

- Phagocyte Chemiluminescence : Measures reactive oxygen species (ROS) production in neutrophils .

- Cytokine Profiling : ELISA quantifies TNF-α/IL-6 levels in mononuclear cells .

- Structure-Activity Relationships (SAR) : Analogues with nitro groups (e.g., 4-nitrophenyl) show higher potency (IC₅₀ = 5–10 μM) due to enhanced electron-withdrawing effects .

- Molecular Docking : Simulations predict binding to Toll-like receptors (TLR-4) or COX-2 active sites, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.